An In-depth Technical Guide to the Chemical Properties and Applications of 1-Tridecanol for Researchers
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Tridecanol for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-tridecanol, a long-chain fatty alcohol with significant applications in various research and industrial fields, including drug development. This document details experimental protocols for its synthesis and key reactions, and explores its role as a penetration enhancer in transdermal drug delivery.
Core Chemical and Physical Properties
1-Tridecanol, also known as tridecyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₃H₂₈O.[1][2] At room temperature, it exists as a white, waxy solid or a colorless to pale yellow liquid with a mild, pleasant odor.[3][4] Its long alkyl chain imparts significant lipophilic character, while the terminal hydroxyl group provides polarity.[3]
Physical and Chemical Property Data
The following tables summarize the key physical and chemical properties of 1-tridecanol, compiled from various sources.
Table 1: General and Physical Properties of 1-Tridecanol
| Property | Value | Source(s) |
| IUPAC Name | Tridecan-1-ol | |
| Synonyms | Tridecyl alcohol, n-Tridecanol | |
| CAS Number | 112-70-9 | |
| Molecular Formula | C₁₃H₂₈O | |
| Molecular Weight | 200.36 g/mol | |
| Appearance | White solid or colorless oily liquid | |
| Odor | Mild, pleasant, alcoholic | |
| Melting Point | 30-34 °C (86-93.2 °F) | |
| Boiling Point | 274 °C (525 °F) at 760 mmHg | |
| 155-156 °C (311-313 °F) at 15 mmHg | ||
| Density | 0.822 g/mL at 25 °C (77 °F) | |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and chloroform. | |
| Flash Point | >110 °C (>230 °F) |
Table 2: Technical Data for 1-Tridecanol
| Property | Value | Source(s) |
| Vapor Pressure | 0.001 mmHg at 25 °C (77 °F) (estimated) | |
| Vapor Density | 6.9 (Air = 1) | |
| Refractive Index | 1.4433 | |
| LogP (Octanol/Water Partition Coefficient) | 5.424 (estimated) | |
| Autoignition Temperature | 260 °C (500 °F) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 1-tridecanol, including its synthesis, esterification, and oxidation.
Synthesis of 1-Tridecanol via Reduction of Tridecanoic Acid
1-Tridecanol can be synthesized by the reduction of tridecanoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Workflow: Synthesis of 1-Tridecanol
Caption: Workflow for the synthesis of 1-tridecanol.
Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared. In the dropping funnel, tridecanoic acid is dissolved in anhydrous THF.
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Reaction: The flask containing the LiAlH₄ suspension is cooled in an ice bath. The solution of tridecanoic acid is added dropwise to the stirred suspension at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is brought to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
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Workup: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
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Purification: The resulting precipitate is removed by filtration, and the filter cake is washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-tridecanol. The product can be further purified by vacuum distillation or column chromatography.
Fischer Esterification: Synthesis of Tridecyl Acetate
1-Tridecanol can be esterified with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst.
Methodology:
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Reaction Setup: In a round-bottom flask, 1-tridecanol and an excess of glacial acetic acid are combined. A catalytic amount of concentrated sulfuric acid is carefully added. The flask is equipped with a reflux condenser.
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Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.
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Workup: After cooling, the reaction mixture is transferred to a separatory funnel and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting tridecyl acetate can be purified by vacuum distillation.
Oxidation of 1-Tridecanol to Tridecanal
The oxidation of 1-tridecanol to the corresponding aldehyde, tridecanal, can be achieved using a mild oxidizing agent like pyridinium chlorochromate (PCC).
Methodology:
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Reaction Setup: A suspension of PCC in dichloromethane (DCM) is prepared in a round-bottom flask under a nitrogen atmosphere.
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Reaction: A solution of 1-tridecanol in DCM is added to the PCC suspension in one portion. The mixture is stirred at room temperature for several hours. The reaction is monitored by TLC.
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Workup and Purification: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or celite to remove the chromium byproducts. The filtrate is concentrated under reduced pressure, and the crude tridecanal can be purified by column chromatography.
Role in Drug Development: Transdermal Penetration Enhancer
Long-chain fatty alcohols, including 1-tridecanol, are utilized as chemical penetration enhancers in transdermal drug delivery systems (TDDS). They reversibly decrease the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of drug molecules.
The primary mechanism of action involves the disruption of the highly ordered lipid bilayer of the stratum corneum. The lipophilic alkyl chain of 1-tridecanol intercalates with the intercellular lipids, increasing their fluidity and creating disordered domains. This disruption of the lipid packing allows for easier diffusion of drug molecules through the stratum corneum.
Signaling Pathway: Mechanism of 1-Tridecanol as a Penetration Enhancer
Caption: Mechanism of 1-tridecanol as a transdermal penetration enhancer.
Analytical Methods and Spectroscopic Data
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the quantification of 1-tridecanol. Due to its relatively low volatility, derivatization is often employed to improve its chromatographic properties. A common method is trimethylsilylation, where the hydroxyl group is converted to a trimethylsilyl (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Protocol for TMS Derivatization:
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A solution of 1-tridecanol in an aprotic solvent (e.g., dichloromethane, hexane) is prepared in a GC vial.
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An excess of BSTFA and a catalyst such as pyridine are added.
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The vial is sealed and heated (e.g., at 60 °C) for a specified time to ensure complete derivatization.
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The sample is then cooled and can be directly injected into the GC-MS system.
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are essential for the structural elucidation of 1-tridecanol and its derivatives. The ¹H NMR spectrum of 1-tridecanol typically shows a triplet corresponding to the methylene protons adjacent to the hydroxyl group (around 3.6 ppm), a broad singlet for the hydroxyl proton, a triplet for the terminal methyl group (around 0.9 ppm), and a large multiplet for the other methylene protons.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 1-tridecanol is characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and a C-O stretching band around 1050-1150 cm⁻¹.
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Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, 1-tridecanol typically does not show a strong molecular ion peak. Common fragmentation patterns include the loss of water (M-18) and alpha-cleavage, resulting in a prominent peak at m/z 31.
This technical guide provides foundational knowledge for researchers working with 1-tridecanol. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
